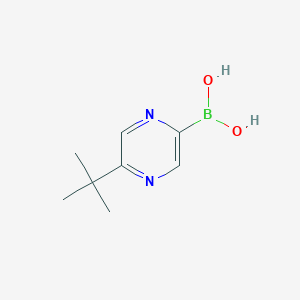
5-(tert-Butyl)pyrazine-2-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)pyrazine-2-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazine ring, which is further substituted with a tert-butyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
The synthesis of 5-(tert-Butyl)pyrazine-2-boronic acid typically involves the use of organometallic intermediates. One common method is the borylation of pyrazine derivatives using boron reagents. For instance, the reaction of pyrazine with a boronic ester in the presence of a palladium catalyst can yield the desired boronic acid. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
5-(tert-Butyl)pyrazine-2-boronic acid undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
-
Suzuki-Miyaura Coupling: : This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol or water . The major products formed are biaryl or vinyl-aryl compounds.
-
Oxidation: : The boronic acid group can be oxidized to form the corresponding alcohol or ketone. Common oxidizing agents include hydrogen peroxide or sodium perborate.
-
Substitution: : The tert-butyl group on the pyrazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazine derivatives.
科学的研究の応用
5-(tert-Butyl)pyrazine-2-boronic acid has a wide range of applications in scientific research:
-
Chemistry: : It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
-
Biology: : The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
-
Medicine: : Research has shown that boronic acid derivatives can act as enzyme inhibitors, making this compound a potential candidate for drug development.
-
Industry: : The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 5-(tert-Butyl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product .
類似化合物との比較
5-(tert-Butyl)pyrazine-2-boronic acid can be compared with other boronic acids and pyrazine derivatives:
-
Phenylboronic Acid: : Unlike this compound, phenylboronic acid lacks the pyrazine ring and tert-butyl group, making it less versatile in certain reactions.
-
Pyrazine-2-boronic Acid: : This compound is similar but lacks the tert-butyl group, which can influence its reactivity and solubility.
-
tert-Butylpyrazine: : This compound lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling reactions.
The unique combination of the boronic acid group, pyrazine ring, and tert-butyl group in this compound makes it a valuable reagent with distinct properties and applications.
特性
分子式 |
C8H13BN2O2 |
|---|---|
分子量 |
180.01 g/mol |
IUPAC名 |
(5-tert-butylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-8(2,3)6-4-11-7(5-10-6)9(12)13/h4-5,12-13H,1-3H3 |
InChIキー |
HXHJZEUPSRWCMK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=N1)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















